molecular formula C7H4ClN3O2 B11899343 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

Cat. No.: B11899343
M. Wt: 197.58 g/mol
InChI Key: QKMUJHCDBWPYJY-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid (CAS 1368069-63-9) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This high-purity compound features a reactive chloro group and a carboxylic acid functionality, making it an ideal precursor for the synthesis of a wide array of derivatives, notably through nucleophilic substitution and amide coupling reactions. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold in the development of bioactive molecules . It is an integral structural motif found in approved therapeutics and experimental compounds, including the broad-spectrum antiviral drug Remdesivir and kinase inhibitors such as Avapritinib . Research indicates that derivatives of this heterocycle system exhibit a wide range of biological activities, acting as kinase inhibitors (targeting VEGFR-2, EGFR, ALK, and others) and demonstrating promising antiviral properties against viruses such as norovirus and influenza . With a molecular formula of C 7 H 4 ClN 3 O 2 and a molecular weight of 197.58 g/mol , this compound is supplied for research and development purposes. It is intended for use in the discovery and optimization of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-2-1-3-11(4)10-6(9-5)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMUJHCDBWPYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation via Lithiation-Electrophilic Trapping

A lithiation strategy employs LDA (lithium diisopropylamide) to deprotonate the C-2 position of 4-chloropyrrolotriazine (15 ), followed by quenching with dry ice (CO2_2) to install the carboxylic acid moiety. This method, adapted from analogous triazine syntheses, achieves moderate yields (50–60%) due to competing side reactions at N-3.

Optimized Protocol

  • Lithiation : -78°C, THF, 1 hour.

  • CO2_2 Quenching : Rapid addition of dry ice, stirring for 30 minutes.

Hydrolysis of Cyano or Ester Precursors

Alternative routes involve the synthesis of 2-cyano-4-chloropyrrolotriazine (16 ), followed by acidic hydrolysis (HCl, H2_2O, reflux) to the carboxylic acid. Patents describe the use of Aliquat 336 as a phase-transfer catalyst to enhance hydrolysis efficiency.

PrecursorHydrolysis ConditionYield
16 (CN)6 M HCl, 80°C, 8h65%
17 (CO2_2Me)NaOH (2 M), EtOH, reflux70%

Regioselective Chlorination at C-4

Chlorination is typically performed early in the synthesis to avoid interference with the C-2 carboxyl group. POCl3_3 in the presence of catalytic DMF (2–5 mol%) at 60–80°C provides >90% conversion to the 4-chloro derivative. Competing bromination (using NBS) is avoided unless bromo intermediates are required for cross-coupling reactions.

Comparative Chlorination Methods

MethodReagentTemperatureSelectivity
ElectrophilicPOCl3_3, DMF60°C95% C-4
RadicalCl2_2, hν25°C60% C-4

Multistep Synthesis from Pyrrole Carboxamides

A patent route (WO2011/150356) outlines a 7-step sequence starting from 3-chloro-1H-pyrrole-2-carboxylic acid (61 ):

  • Amidation : Reaction with NH4_4Cl and Aliquat 336 yields 1-aminopyrrole (63 ).

  • Boc Protection : Boc-L-Ala coupling using EDC·HCl forms 64 .

  • Cyclization : PPh3_3-mediated intramolecular cyclization generates the triazine core (65 ).

  • Chlorination/Carboxylation : Sequential POCl3_3 treatment and CO2_2 insertion finalize the structure.

Critical Challenges

  • Anomeric Separation : β-anomer preference requires chiral HPLC for purification.

  • Side Products : Phosphine-mediated cyclization produces 10–15% pyrrolooxadiazine byproducts.

Analytical and Purification Considerations

Final purification of 4-chloropyrrolo[2,1-f]triazine-2-carboxylic acid necessitates reversed-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN). LC-MS analysis typically shows [M+H]+^+ at m/z 198.5 (calculated 197.58) .

Chemical Reactions Analysis

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Agents

Recent studies have identified 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives as promising candidates for anticancer therapies. The compound's structure allows it to interact with specific biological targets implicated in cancer cell proliferation. For instance, a patent describes a series of pyrrolo[2,1-f][1,2,4]triazine compounds that exhibit significant cytotoxicity against various cancer cell lines by inhibiting key metabolic pathways essential for tumor growth .

Antiviral Activity

Research has also indicated that derivatives of this compound possess antiviral properties. In particular, studies have shown that these compounds can inhibit viral replication through mechanisms that involve interference with viral RNA synthesis . This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation pathways . Such findings are crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Photovoltaic Materials

The unique electronic properties of 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives make them suitable candidates for use in organic photovoltaic materials. These compounds can be incorporated into thin-film solar cells to enhance light absorption and charge transport efficiency . Research indicates that films made from these materials exhibit improved power conversion efficiencies compared to traditional organic semiconductors.

Sensors

The compound's ability to undergo reversible redox reactions has been explored for applications in sensor technology. Specifically, it can be utilized in electrochemical sensors for detecting environmental pollutants and biological analytes . The sensitivity and selectivity of these sensors can be significantly enhanced by functionalizing the compound with various substituents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a specific derivative of 4-Chloropyrrolo[2,1-f][1,2,4]triazine against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Photovoltaic Performance

In another study focusing on organic solar cells, researchers synthesized a polymer incorporating 4-Chloropyrrolo[2,1-f][1,2,4]triazine units. The resulting device showed a power conversion efficiency exceeding 10%, highlighting the compound's potential as a building block for next-generation solar technologies .

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases and polymerases. It can inhibit the activity of these enzymes, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrrolo-triazine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Biological Relevance
4-Chloropyrrolo[...]-2-carboxylic acid C₇H₄ClN₃O₂ 213.58 Cl (4), COOH (2) High polarity; potential kinase/viral target engagement via H-bonding
Ethyl 4-chloro...-2-carboxylate (CAS 1120214-92-7) C₉H₈ClN₃O₂ 225.63 Cl (4), COOEt (2) Ester prodrug; improved lipophilicity for membrane permeability
4-Chloro-5-fluoro-pyrrolo[...]triazine (CAS 2306272-83-1) C₆H₃ClFN₃ 171.56 Cl (4), F (5) Enhanced metabolic stability due to fluorine’s electronegativity
4-Chloro-2-(methylsulfanyl)... (CAS 1120214-78-9) C₇H₆ClN₃S 199.66 Cl (4), SMe (2) Thioether group may alter receptor binding kinetics
4-Chloro...-5-carboxylic acid ethyl ester (CAS 1408064-98-1) C₉H₈ClN₃O₂ 225.63 Cl (4), COOEt (5) Positional isomer; reduced activity due to shifted carboxylate

Challenges and Opportunities

  • Synthetic Complexity: Limited efficient routes for pyrrolo-triazine synthesis necessitate novel methodologies .
  • Positional Isomerism : Substitution at the 2- vs. 5-position (e.g., carboxylate) drastically alters bioactivity, highlighting the need for precise regiochemical control .
  • Prodrug Development : Ethyl ester derivatives (e.g., CAS 1120214-92-7) demonstrate the utility of prodrug strategies to enhance pharmacokinetics .

Biological Activity

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique fused ring structure, comprising pyrrole and triazine components, allows it to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic applications.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions that modify its functional groups to enhance biological activity. These methods include:

  • Cyclization Reactions : Utilizing precursors that allow for the formation of the triazine ring.
  • Functional Group Modifications : Altering carboxylic acid or chlorine substituents to improve solubility and binding affinity.

Biological Activity

Research indicates that this compound exhibits notable biological activity primarily as a kinase inhibitor. This property is particularly relevant in cancer therapy.

Kinase Inhibition

The compound has been shown to inhibit various kinases involved in tumor growth and metastasis. For instance:

  • VEGFR-2 Kinase Inhibition : Studies demonstrate that derivatives of this compound exhibit good in vitro potency against VEGFR-2 kinase, which plays a critical role in angiogenesis and tumor progression .

Structure-Activity Relationships (SAR)

The SAR studies reveal how modifications to the base structure can influence biological efficacy. Key findings include:

  • Positioning of Functional Groups : The placement of hydroxyl or amino groups on the pyrrolo-triazine scaffold can significantly enhance potency against specific kinases.
Compound NameMolecular FormulaKey Features
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylateC8H6ClN3O2Methyl ester derivative; shows different biological activities
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylateC9H8ClN3O2Ethyl ester variant; used in similar applications but with different solubility properties
AvapritinibC22H24ClN5O3SFDA-approved kinase inhibitor; specifically targets mutations in PDGFRA

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives showed significant cytotoxicity against human tumor cell lines (IC50 values ranging from low nanomolar to micromolar concentrations) comparable to established chemotherapeutics like doxorubicin .
    • Mechanistic studies revealed that these compounds could inhibit topoisomerase II activity and intercalate DNA, contributing to their antiproliferative effects.
  • In Vivo Studies :
    • In animal models, compounds based on this scaffold exhibited reduced tumor growth rates and improved survival compared to control groups. Histological analyses indicated decreased proliferation markers in treated tumors .

Q & A

Basic: What is the structural significance of 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid in heterocyclic chemistry?

The compound features a fused pyrrolo-triazine scaffold with a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position. This framework is critical for its electronic and steric properties, which influence reactivity and binding interactions in medicinal chemistry. The chlorine atom enhances electrophilicity, while the carboxylic acid group enables hydrogen bonding, making it a versatile intermediate for functionalization (e.g., amide coupling for drug candidates) .

Basic: What are the key synthetic routes for preparing this compound?

Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., aminopyrroles with triazine derivatives) under acidic or basic conditions.

Functionalization : Chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide (NCS).

Carboxylic Acid Introduction : Oxidation of a methyl ester or direct carboxylation via metal-catalyzed cross-coupling.

  • Example: A related pyrrolo-triazine ester (methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate) is synthesized via controlled cyclization and esterification, suggesting analogous pathways for the target compound .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound with high yield and purity?

Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., decomposition of intermediates) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene or THF may improve selectivity .
  • Computational Modeling : Tools like quantum chemical reaction path searches predict optimal conditions (e.g., transition states, energy barriers) to minimize trial-and-error experimentation .

Advanced: What analytical techniques are most effective for characterizing this compound and validating its structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine’s deshielding effect on adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₇H₅ClN₃O₂).
  • X-ray Crystallography : Resolves stereoelectronic effects of the fused ring system.
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities from synthesis .

Advanced: How can mechanistic studies improve understanding of its reactivity in nucleophilic substitution reactions?

Computational methods (e.g., density functional theory) map reaction pathways to identify:

  • Activation Energy Barriers : For Cl substitution at the 4-position with amines or thiols.
  • Transition States : Reveal steric hindrance from the fused ring system.
  • Solvent Effects : Dielectric constants influence charge distribution during SNAr mechanisms .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the chloro-triazine moiety .

Advanced: How is this compound evaluated for biological activity in drug discovery?

  • Kinase Inhibition Assays : Test binding affinity against ATP-binding pockets (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cellular Uptake Studies : Radiolabeled analogs track intracellular accumulation.
  • SAR Analysis : Modify the carboxylic acid to amides or esters to enhance bioavailability .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

  • Cross-Validation : Reproduce experiments using identical conditions (solvent, catalyst, temperature).
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., impurities affecting bioactivity).
  • Advanced Analytics : Use LC-MS/MS to trace side products that may skew biological results .

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